Exclusive N–H···O Hydrogen-Bond Architecture vs. Dominant N–H···S or Mixed Patterns in 2‑Thiouracil Derivatives
Single-crystal X‑ray diffraction of five pseudopolymorphs of 6‑amino‑2‑thiouracil demonstrated that this compound forms exclusively N–H···O hydrogen bonds; no N–H···S interaction was detected in any of the five structures [1]. A systematic Cambridge Structural Database (CSD) search reported in the same study revealed that the majority of 2‑thiouracil derivatives crystallize with N–H···S or alternating N–H···O/N–H···S R₂²(8) homodimer motifs [1]. The absence of sulfur‑participating hydrogen bonds in 6‑amino‑2‑thiouracil is attributed to the additional NH₂ donor group, which redirects the hydrogen‑bond network entirely toward oxygen acceptors.
| Evidence Dimension | Hydrogen‑bond acceptor type in homodimeric R₂²(8) motifs |
|---|---|
| Target Compound Data | 100 % N–H···O; 0 % N–H···S across all five pseudopolymorphs |
| Comparator Or Baseline | 2‑Thiouracil derivatives (CSD survey): predominantly N–H···S or mixed N–H···O/N–H···S patterns |
| Quantified Difference | Complete elimination of N–H···S contacts vs. widespread occurrence in comparators |
| Conditions | Five pseudopolymorphs: DMF disolvate, DMA monosolvate, DMA sesquisolvate, two NMP sesquisolvates; 173 K data collection |
Why This Matters
Procurement decisions for co‑crystallization, solid‑form screening, or materials design must consider that 6‑amino‑2‑thiouracil enforces a uniform N–H···O network, whereas generic 2‑thiouracil analogs produce unpredictable N–H···S or mixed arrays that alter dissolution rate and mechanical properties.
- [1] Hützler WM, Bolte M. Five pseudopolymorphs of 6-amino-2-thiouracil: absence of N–H···S hydrogen bonds. Acta Crystallogr. C 2013; 69: 19–24. DOI: 10.1107/S010827011204930X. View Source
